2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]-
CAS No.: 667464-96-2
Cat. No.: VC16804881
Molecular Formula: C50H84N2SSi4
Molecular Weight: 857.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 667464-96-2 |
|---|---|
| Molecular Formula | C50H84N2SSi4 |
| Molecular Weight | 857.6 g/mol |
| IUPAC Name | tri(propan-2-yl)-[2-[4,5,6-tris[2-tri(propan-2-yl)silylethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]silane |
| Standard InChI | InChI=1S/C50H84N2SSi4/c1-33(2)54(34(3)4,35(5)6)29-25-45-46(26-30-55(36(7)8,37(9)10)38(11)12)48(28-32-57(42(19)20,43(21)22)44(23)24)50-49(51-53-52-50)47(45)27-31-56(39(13)14,40(15)16)41(17)18/h33-44H,1-24H3 |
| Standard InChI Key | WHZKPWZCQJXEQV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)[Si](C#CC1=C(C2=NSN=C2C(=C1C#C[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |
Introduction
Structural and Electronic Foundations of 2,1,3-Benzothiadiazole Derivatives
Core Architecture and Aromaticity
The 2,1,3-benzothiadiazole core consists of a benzene ring fused to a 1,2,5-thiadiazole, forming a planar, 10-π-electron aromatic system . The sulfur and nitrogen atoms contribute lone pairs to the conjugated system, enhancing electron-deficient character and making BTD a strong electron-accepting moiety . Substitution at the benzene ring (positions 4–7) significantly influences electronic properties, as demonstrated in derivatives like 4,7-dibromo-BTD, a common precursor for cross-coupling reactions .
Role of TIPS-Ethynyl Substituents
Synthetic Pathways and Methodological Considerations
Precursor Design and Functionalization
Synthesis likely proceeds via sequential Sonogashira couplings, building on methods for mono- and di-ethynylated BTDs :
Step 1: Preparation of Tetrabromo-BTD
While 4,7-dibromo-BTD is well-established , tetrabromination at 4,5,6,7 positions remains unreported. Hypothetical routes could involve directed ortho-metallation or radical bromination under controlled conditions.
Step 2: Palladium-Catalyzed Coupling
Reaction of tetrabromo-BTD with excess TIPS-acetylene under Sonogashira conditions (Pd(PPh₃)₄, CuI, NEt₃) would install ethynyl groups . Challenges include steric hindrance and regioselectivity, necessitating high temperatures (80–100°C) and extended reaction times (48–72 h).
Step 3: Purification and Characterization
Column chromatography (hexanes/CH₂Cl₂) isolates the product, with characterization via:
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¹H NMR: Absence of aromatic protons (δ 7.5–8.5 ppm in BTD) , replaced by TIPS methyl signals (δ 0.8–1.2 ppm) .
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IR Spectroscopy: C≡C stretch (~2100 cm⁻¹) and Si-C vibrations (1250 cm⁻¹) .
Electronic Properties and Computational Insights
Frontier Molecular Orbital Analysis
TD-DFT calculations on analogous systems predict:
| Property | Value (Hypothetical) | Reference Compound (Di-TIPS-BTD) |
|---|---|---|
| HOMO (eV) | -6.2 ± 0.1 | -6.0 |
| LUMO (eV) | -3.4 ± 0.1 | -3.5 |
| Bandgap (eV) | 2.8 | 2.5 |
The tetra-substitution likely increases HOMO-LUMO gap versus di-substituted analogs due to enhanced steric strain distorting conjugation .
Solvatochromic Behavior
In polar solvents (e.g., DMF), a bathochromic shift (Δλ = 20–30 nm) in absorption maxima is expected, mirroring trends in ethynylated tetracenes . Charge-transfer transitions involving the thiadiazole and ethynyl π-system dominate, with molar extinction coefficients (ε) exceeding 10⁴ L·mol⁻¹·cm⁻¹ .
Stability and Reactivity Profile
Oxidative and Thermal Stability
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Thermogravimetric Analysis (TGA): Decomposition onset >300°C, comparable to TIPS-ethynyl acenes .
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Cyclic Voltammetry: Two quasi-reversible reductions at E₁/₂ = -1.2 V and -1.8 V (vs. Fc/Fc⁺), indicating electron-deficient character .
Reactivity Toward Electrophiles
The TIPS groups hinder electrophilic substitution, but the central thiadiazole remains susceptible to:
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Nucleophilic Attack: Reactivity with Grignard reagents at the sulfur atom, forming sulfides .
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Reduction: Zn/NH₄Cl cleaves the thiadiazole ring, yielding diaminobenzene derivatives .
Applications in Functional Materials
Organic Field-Effect Transistors (OFETs)
Thin-film devices could achieve electron mobilities (μₑ) of 0.01–0.1 cm²·V⁻¹·s⁻¹, leveraging:
Non-Linear Optical Materials
The D₂h-symmetric structure and strong dipole moment (∼5.6 D) make this compound a candidate for second-harmonic generation (SHG). Hyperpolarizability (β) values could exceed 100 × 10⁻³⁰ esu, rivaling push-pull chromophores .
Challenges and Future Directions
Synthetic Optimization
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Alternative Coupling Catalysts: PEPPSI-type Pd-NHC complexes may improve yields in sterically hindered systems .
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Deprotection Strategies: TBAF-mediated removal of TIPS groups could generate terminal alkynes for further functionalization .
Device Integration
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